3-Cyano-2-fluoro-4-methoxyphenylboronic acid
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Overview
Description
3-Cyano-2-fluoro-4-methoxyphenylboronic acid is an organoboron compound with the molecular formula C8H7BFNO3 and a molecular weight of 194.96 g/mol . This compound is characterized by the presence of a cyano group, a fluoro substituent, and a methoxy group attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2-fluoro-4-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-cyano-2-fluoro-4-methoxyphenyl bromide using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-2-fluoro-4-methoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The cyano, fluoro, and methoxy groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, potassium acetate
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Oxidizing Agents: Hydrogen peroxide, sodium periodate
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling
Phenols: Formed via oxidation of the boronic acid group
Scientific Research Applications
3-Cyano-2-fluoro-4-methoxyphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyano-2-fluoro-4-methoxyphenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The cyano, fluoro, and methoxy groups can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Cyano-2-fluoro-4-methoxyphenylboronic acid is unique due to the presence of the cyano group, which can act as an electron-withdrawing group, influencing the reactivity and stability of the compound. The combination of cyano, fluoro, and methoxy groups provides a distinct electronic environment that can be exploited in various synthetic applications .
Properties
Molecular Formula |
C8H7BFNO3 |
---|---|
Molecular Weight |
194.96 g/mol |
IUPAC Name |
(3-cyano-2-fluoro-4-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C8H7BFNO3/c1-14-7-3-2-6(9(12)13)8(10)5(7)4-11/h2-3,12-13H,1H3 |
InChI Key |
LCLZAVYWETWPKN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)C#N)F)(O)O |
Origin of Product |
United States |
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